

Segigratinib: A Technical Overview of a Novel Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Segigratinib, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its dual-inhibitory action presents a promising therapeutic strategy in oncology, particularly for tumors exhibiting aberrant FGFR signaling and for modulating the tumor microenvironment through CSF1R inhibition. This document provides a comprehensive technical overview of **Segigratinib**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Segigratinib is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers of Segigratinib



Identifier	Value
IUPAC Name	N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-(3,3-dimethylpiperazin-1-yl)benzamide[3]
Chemical Formula	C27H28Cl2N6O3[3]
CAS Number	1882873-93-9[3]
SMILES	CC1(CN(CCN1)C2=CC=C(C=C2)C(=O)NC3=N NC4=C3C=CC(=N4)C5=C(C(=CC(=C5CI)OC)O C)CI)C[3]
InChlKey	QNXOYMFBIACDSL-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of **Segigratinib**

Property	Value	Source
Molecular Weight	555.46 g/mol	[4]
Exact Mass	554.1600 g/mol	[4]
XLogP3	4.9	[3]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	5	PubChem
Topological Polar Surface Area	104 Ų	[3]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
рКа	Data not available	N/A



Mechanism of Action

Segigratinib functions as a dual inhibitor of the FGFR and CSF1R tyrosine kinases.

FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations such as gene amplification, mutations, or translocations in FGFRs can lead to uncontrolled cell growth and tumorigenesis. **Segigratinib** is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1]

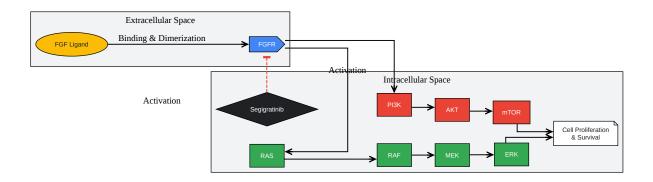
Table 3: In Vitro Inhibitory Activity of **Segigratinib** Hydrochloride (3D185)

Target	IC50 (nM)
FGFR1	0.5
FGFR2	1.3
FGFR3	3.6
CSF-1R	3.8

Data sourced from publicly available information.

By binding to the ATP-binding pocket of the FGFR kinase domain, **Segigratinib** blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This inhibition ultimately leads to decreased tumor cell proliferation and survival.





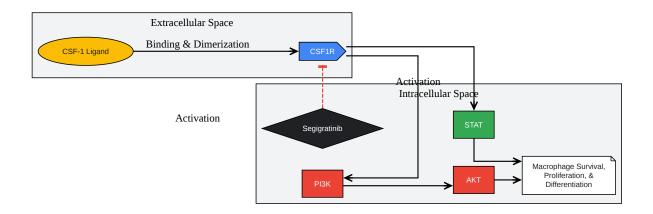
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FGFR Signaling Pathway and Inhibition by Segigratinib.

CSF1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis, and suppress the anti-tumor immune response. By inhibiting CSF1R, **Segigratinib** can deplete TAMs, thereby remodeling the tumor microenvironment to be less immunosuppressive and more susceptible to anti-cancer therapies.





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CSF1R Signaling Pathway and Inhibition by Segigratinib.

Experimental Protocols

Detailed experimental protocols for **Segigratinib** are not extensively published. However, based on standard methodologies for kinase inhibitors, the following protocols can be outlined.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of **Segigratinib** against FGFR and CSF1R kinases.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains.
- ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1).
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

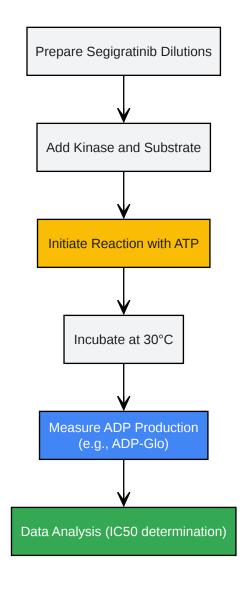


- Segigratinib stock solution (in DMSO).
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- 384-well white assay plates.

Procedure:

- Prepare serial dilutions of **Segigratinib** in assay buffer.
- Add 2.5 μL of the diluted Segigratinib or DMSO (vehicle control) to the wells of the assay plate.
- Add 2.5 μL of a solution containing the kinase and substrate to each well.
- Initiate the kinase reaction by adding 5 μL of ATP solution to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Plot the percentage of kinase activity against the logarithm of the **Segigratinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Proliferation Assay (Example Protocol)

This protocol describes a method to assess the effect of **Segigratinib** on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

- Cancer cell line with FGFR amplification or fusion (e.g., SNU-16, KATO-III).
- Cell culture medium and supplements.



- Segigratinib stock solution (in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
- 96-well clear-bottom white assay plates.

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treat the cells with serial dilutions of **Segigratinib** or DMSO (vehicle control) for 72 hours.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Plot the percentage of cell viability against the logarithm of the **Segigratinib** concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Clinical Development

Preclinical studies have demonstrated the anti-tumor efficacy of **Segigratinib** in various cancer models. As of late 2025, **Segigratinib** is being investigated in clinical trials for the treatment of solid tumors, including cholangiocarcinoma with FGFR2 fusions or rearrangements. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Segigratinib** in human subjects.

Conclusion

Segigratinib is a promising dual inhibitor of FGFR and CSF1R with the potential to offer a new therapeutic option for patients with specific genetic alterations in their tumors and to modulate the tumor microenvironment. Its development highlights the importance of targeted therapies in oncology. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile.



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